molecular formula C20H15N3O B5313334 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5313334
M. Wt: 313.4 g/mol
InChI Key: MBPUUQUENDJZPS-UHFFFAOYSA-N
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Description

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BPO, is a compound that has been studied for its potential applications in scientific research. BPO is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring, which are both known for their biological activity.

Mechanism of Action

The mechanism of action of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is based on its ability to interact with metal ions and generate singlet oxygen upon irradiation with light. The oxadiazole ring in 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can coordinate with metal ions such as Cu2+, Zn2+, and Cd2+, which can lead to the formation of a stable complex. Upon irradiation with light, 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can generate singlet oxygen, which can react with biological molecules such as proteins, lipids, and DNA, leading to cell death.
Biochemical and Physiological Effects:
2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit low toxicity towards cells and animals, making it a promising candidate for biomedical applications. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to induce cell death in cancer cells upon irradiation with light, which can be used for photodynamic therapy. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, which can be used for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high selectivity and sensitivity towards metal ions, its ability to generate singlet oxygen upon irradiation with light, and its low toxicity towards cells and animals. The limitations of using 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its limited solubility in water, which can affect its bioavailability, and its sensitivity to light and air, which can lead to degradation.

Future Directions

For research on 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine include the development of new synthetic methods for 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives, the investigation of its potential applications in biomedical imaging and drug delivery, and the exploration of its interactions with biological molecules such as proteins, lipids, and DNA. Additionally, the development of new metal complexes based on 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can lead to the discovery of new catalysts for organic synthesis.

Synthesis Methods

The synthesis method of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-bromomethylbiphenyl and 2-amino-5-picoline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism to form 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. The yield of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.

Scientific Research Applications

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in scientific research, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a ligand for metal complexes. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Zn2+, and Cd2+ due to the presence of the oxadiazole ring, which can coordinate with metal ions. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. Additionally, 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can form stable complexes with metal ions such as palladium and platinum, which can be used as catalysts in organic synthesis.

properties

IUPAC Name

5-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)17-11-9-15(10-12-17)14-19-22-20(23-24-19)18-8-4-5-13-21-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPUUQUENDJZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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